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Compound of Interest

Compound Name: N-Methyl-6-nitroquinolin-5-amine

CAS No.: 103170-53-2

Cat. No.: B587392

Get Quote

Abstract
N-Methyl-6-nitroquinolin-5-amine (CAS 103170-53-2) is a specialized heterocyclic

intermediate characterized by a quinoline scaffold functionalized with a nitro group at the C6

position and a methylamino moiety at the C5 position.[1] This specific substitution pattern

creates a "push-pull" electronic system, making the compound a critical building block for

synthesizing fused heterocyclic systems (e.g., imidazo[4,5-f]quinolines) and biologically active

agents, including antimalarials and kinase inhibitors. This guide provides a comprehensive

analysis of its properties, validated synthesis protocols, and handling requirements.

Chemical Identity & Physicochemical Properties[2]
[3][4][5][6][7]
The compound exhibits properties typical of nitro-amino aromatic systems, including strong UV-

Vis absorption and solvatochromism.
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Identifier Value

CAS Registry Number 103170-53-2

IUPAC Name N-Methyl-6-nitroquinolin-5-amine

Synonyms
5-(Methylamino)-6-nitroquinoline; 6-Nitro-5-

methylaminoquinoline

Molecular Formula C₁₀H₉N₃O₂

SMILES CNc1c(ccc2ncccc12)[O-]

InChI Key Derived from structure

Physical Properties
Property Data / Observation Notes

Molecular Weight 203.19 g/mol

Appearance
Yellow to Orange crystalline

powder

Typical of nitroanilines due to

transitions.

Melting Point 165–170 °C (Estimated)

Analog 5-amino-6-

nitroquinoline melts at ~272°C

(dec). Methylation typically

lowers MP by disrupting H-

bonding networks.

Solubility
DMSO, DMF, CH₂Cl₂

(Moderate)

Poorly soluble in water; soluble

in polar aprotic solvents.

pKa (Calculated)
~2.5 (Quinoline N), ~-1.0

(Amine N)

The nitro group strongly

reduces the basicity of the C5-

amine.

Synthetic Pathways & Mechanism[5][6]
The synthesis of CAS 103170-53-2 relies on exploiting the electronic activation provided by the

nitro group. The two primary routes are Nucleophilic Aromatic Substitution (
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) and Oxidative Amination.

Route A: Nucleophilic Aromatic Substitution ( )
(Recommended)
This is the most reliable method for scale-up. The nitro group at C6 activates the C5 position

(ortho) for nucleophilic attack, allowing for the displacement of a halogen leaving group.

Precursor: 5-Chloro-6-nitroquinoline or 5-Bromo-6-nitroquinoline.

Reagent: Methylamine (aq. or in THF).

Mechanism: Addition-Elimination via a Meisenheimer complex.

Route B: Oxidative Methylamination (PMP Oxidation)
A direct functionalization method described by Woźniak et al., utilizing liquid methylamine and

potassium permanganate. While elegant, this method often yields isomeric mixtures and is

better suited for discovery-phase medicinal chemistry.

Synthesis Logic Diagram (Graphviz)
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Figure 1: Synthetic pathways for N-Methyl-6-nitroquinolin-5-amine. The solid line represents

the preferred

route; the dotted line represents oxidative amination.

Detailed Experimental Protocol
Protocol: Synthesis via Displacement
Objective: Preparation of 5.0 g of N-Methyl-6-nitroquinolin-5-amine.

Materials:
Substrate: 5-Chloro-6-nitroquinoline (1.0 eq)

Nucleophile: Methylamine (2.0 M in THF or 40% aq. solution) (3.0 eq)

Solvent: Ethanol (EtOH) or N,N-Dimethylformamide (DMF)[2]

Base: Triethylamine (Et₃N) (1.5 eq) – Optional, to scavenge HCl

Step-by-Step Methodology:
Dissolution: In a 100 mL pressure tube or round-bottom flask, dissolve 5-chloro-6-

nitroquinoline (5.0 g, 24 mmol) in 40 mL of Ethanol.

Note: If solubility is poor, use DMF, but workup will require extensive water washing.

Addition: Cool the solution to 0°C. Add Methylamine solution (72 mmol) dropwise.

Causality: The reaction is exothermic.[3] Low temperature prevents decomposition and

side reactions (e.g., polymerization).

Reaction: Seal the vessel and heat to 60–80°C for 4–6 hours.

Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane). The starting material (

) should disappear, and a lower

yellow/orange spot should appear.
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Workup:

Concentrate the reaction mixture under reduced pressure to remove excess methylamine

and ethanol.

Resuspend the residue in ice-cold water (100 mL).

Stir vigorously for 30 minutes. The product should precipitate as a yellow solid.

Purification:

Filter the solid and wash with cold water (

mL) and cold hexanes (

mL).

Recrystallize from Ethanol/Water (9:1) if purity is <95%.

Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the doublet signal of the

methyl group at

ppm coupled to the NH proton.

Applications in Drug Discovery
This compound serves as a versatile scaffold in medicinal chemistry.

Imidazoquinoline Synthesis
Reduction of the nitro group (using Fe/AcOH or H₂/Pd-C) yields the 5-amino-6-

methylaminoquinoline (diamine). Cyclization of this diamine with formic acid or aldehydes

generates imidazo[4,5-f]quinolines.

Relevance: These fused systems are isosteres of purines and have shown potential as

kinase inhibitors (e.g., EGFR, PI3K) and TLR agonists.

Antimalarial Research
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The quinoline core is historic in antimalarial design (Chloroquine, Primaquine). The 5,6-

substitution pattern is explored to overcome resistance mechanisms found in 4- and 8-

substituted analogs.

Biological Mechanism Diagram
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Figure 2: Downstream applications of CAS 103170-53-2 in generating bioactive scaffolds.

Safety & Handling (SDS Summary)
Hazard Classification:

Acute Toxicity: Harmful if swallowed or inhaled.
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Irritation: Causes skin and serious eye irritation (H315, H319).

Specific Hazard: Nitro-aromatics are potential mutagens; handle with extreme care.

Precautions:

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

Ventilation: All operations involving methylamine and heating must be performed in a

certified chemical fume hood.

Waste: Dispose of aqueous waste as hazardous basic organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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